2-(2,5-Dimethylfuran-3-carbonyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Description
2-(2,5-Dimethylfuran-3-carbonyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-(2,5-dimethylfuran-3-carbonyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c1-15-12-19(16(2)28-15)20(26)25-11-9-22(14-25)8-3-10-24(21(22)27)13-17-4-6-18(23)7-5-17/h4-7,12H,3,8-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAZSRDBVUNDRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC3(C2)CCCN(C3=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylfuran-3-carbonyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the furan ring: The furan ring can be synthesized from carbohydrates through catalytic processes.
Introduction of the carbonyl group: The carbonyl group can be introduced via Friedel-Crafts acylation.
Formation of the spirocyclic structure: This step involves the cyclization of the intermediate compounds under specific conditions, often using a base or acid catalyst.
Attachment of the fluorophenyl group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylfuran-3-carbonyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,5-Dimethylfuran-3-carbonyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylfuran-3-carbonyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethylfuran-3-carbonyl)-7-[(4-chlorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one: Similar structure with a chlorine atom instead of fluorine.
2-(2,5-Dimethylfuran-3-carbonyl)-7-[(4-bromophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 2-(2,5-Dimethylfuran-3-carbonyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it distinct from its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
